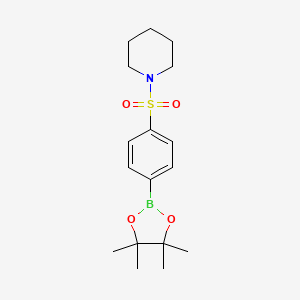

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine

Description

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a boronate ester derivative featuring a piperidine ring linked via a sulfonyl group to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C17H26BNO4S, with a molecular weight of 351.27 g/mol . Key physical properties include a boiling point of 472.7°C and density of 1.2 g/cm³, indicating moderate polarity and stability under standard conditions . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate ester functionality, enabling carbon-carbon bond formation in organic synthesis .

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)14-8-10-15(11-9-14)24(20,21)19-12-6-5-7-13-19/h8-11H,5-7,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHVUNFUBNABBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation (Palladium-Catalyzed Cross-Coupling)

This is the most prevalent method, involving the coupling of a halogenated aromatic compound with bis(pinacolato)diboron (B2Pin2):

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Brominated aromatic + B2Pin2 | Pd(dppf)Cl2, KOAc, Reflux, 20-24 hours | Up to 82% | , |

This method involves:

- Starting material: 4-bromobenzene derivatives

- Catalyst: Palladium complex (e.g., Pd(dppf)Cl2)

- Base: Potassium acetate (KOAc)

- Solvent: 1,4-dioxane or tetrahydrofuran (THF)

- Temperature: Reflux (~100°C)

- Outcome: Formation of the boronate ester with high efficiency

Lithiation-Borylation Route

An alternative involves lithiation of the aromatic ring followed by borylation:

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Aromatic lithiation + B(pin) | n-Butyllithium at -78°C, then B2Pin2 | Approximately 39% |

This method provides a route for aromatic substitution with boron groups, especially when halogenated precursors are unavailable.

Synthesis of the Sulfonyl-Linked Piperidine Derivative

The next step involves coupling the boronate ester with a piperidine derivative bearing a sulfonyl group:

Nucleophilic Sulfonylation

This involves reacting a piperidine derivative with sulfonyl chlorides or sulfonyl anhydrides:

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine + Sulfonyl chloride | Base (e.g., pyridine or triethylamine), room temperature | Variable, often >90% | , |

Suzuki-Miyaura Coupling

The boronate intermediate couples with the sulfonylated piperidine under palladium catalysis:

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Boronate ester + sulfonylated piperidine | Pd catalyst, base (e.g., K2CO3), reflux | Up to 82% | , |

This step is critical for forming the key carbon-sulfur linkage in the molecule.

Final Assembly and Purification

The final compound is obtained after purification, typically via flash chromatography or recrystallization:

| Method | Conditions | Notes | Reference |

|---|---|---|---|

| Flash chromatography | Silica gel, appropriate solvent system | Ensures high purity | , |

Summary of Reaction Conditions and Yields

Notable Research Findings

The synthesis of related compounds such as tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-piperidine derivatives has been optimized to achieve yields nearing 50-80%, with purification via chromatography ensuring high purity for subsequent biological testing.

The use of palladium catalysis in Suzuki coupling remains the most efficient and widely adopted method, with reaction conditions fine-tuned to minimize side reactions and maximize yield.

The synthesis pathways are adaptable to various aromatic and heteroaromatic substrates, enabling the synthesis of diverse analogs for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the development of biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine involves its ability to interact with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. This interaction can modulate various biochemical pathways, making it useful in both research and therapeutic applications .

Comparison with Similar Compounds

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine

- Molecular Formula: C18H28BNO2

- Molecular Weight : 301.23 g/mol

- Key Differences : Contains a benzyl (-CH2-) linker instead of a sulfonyl group.

- Properties :

- Applications : The benzyl group may improve lipid solubility, making it suitable for medicinal chemistry applications requiring membrane permeability .

1-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl}piperidine

- CAS No.: 1548827-83-3

- Molecular Formula: C17H26BNO4S

- Molecular Weight : 351.27 g/mol

- Key Features : The sulfonyl group introduces strong electron-withdrawing effects, which can modulate reactivity in cross-coupling reactions and enhance stability .

- Synthesis : Typically prepared via microwave-assisted coupling of boronate esters with sulfonated intermediates, yielding ~15–65% depending on reaction conditions .

- Applications : The sulfonyl group improves solubility in polar solvents, making it advantageous for aqueous-phase reactions .

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine

- Molecular Formula: C19H30BNO3

- Molecular Weight : 331.26 g/mol

- Key Differences: Incorporates a phenoxyethyl linker instead of sulfonyl.

- Properties :

- Applications : The ether linkage may enhance flexibility in polymer chemistry or ligand design .

Comparative Analysis

Structural and Functional Differences

| Compound | Functional Group | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|

| Target Compound (sulfonyl) | -SO2- | 351.27 | High polarity, electron-withdrawing effects |

| 1-[4-(Borolane)phenyl]piperidine | None | 287.21 | Low steric hindrance, high reactivity |

| 1-(Benzyl)piperidine analog | -CH2- | 301.23 | Improved lipid solubility |

| 1-(Phenoxyethyl)piperidine | -OCH2CH2- | 331.26 | Flexible linker for ligand design |

Biological Activity

The compound 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine is a synthetic derivative that combines a piperidine core with a sulfonamide functionality and a boron-containing moiety. This structure suggests potential biological activities related to enzyme inhibition and antibacterial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C18H28BNO2S

- Molecular Weight : 301.24 g/mol

Antibacterial Activity

The antibacterial properties of compounds containing piperidine and sulfonamide functionalities have been well-documented. In studies evaluating similar compounds:

- Compounds exhibited moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis.

- Specific IC50 values indicated effective inhibition against urease and acetylcholinesterase (AChE), with some derivatives showing IC50 values as low as µM for AChE inhibition .

Enzyme Inhibition

The sulfonamide group is known for its enzyme inhibitory properties:

- The synthesized derivatives demonstrated significant urease inhibition. For instance, several compounds showed IC50 values significantly lower than standard references such as thiourea (IC50 = 21.25 ± 0.15 µM) .

- The piperidine core is associated with various pharmacological activities including AChE inhibition which is crucial for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Study on Antibacterial and Enzyme Inhibition :

-

Inhibitory Activity Against Kinases :

- Research indicated that compounds with similar structures could inhibit kinases such as GSK-3β and IKK-β, which are involved in inflammatory responses and cancer progression.

- Compounds were evaluated for their cytotoxicity in cell lines, with some demonstrating low toxicity at effective concentrations .

Summary of Biological Activities

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the piperidine sulfonyl group (δ 3.0–3.5 ppm for piperidine protons) and dioxaborolane ring (quartet at δ 1.3 ppm for methyl groups) .

- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: methanol/buffer, pH 4.6) assesses purity (>95%) and detects hydrolyzed boronic acid impurities .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 337.1519) .

How does the sulfonyl group influence the compound’s reactivity in Suzuki-Miyaura couplings?

Advanced Research Question

The electron-withdrawing sulfonyl group:

- Reduces Boron Lewis Acidity : Slows transmetalation steps, requiring stronger bases (e.g., K₂CO₃ instead of Na₂CO₃) to activate the boronic ester .

- Enhances Stability : Prevents premature hydrolysis of the dioxaborolane ring in aqueous reaction conditions .

- Directs Coupling Selectivity : Para-substitution on the phenyl ring minimizes steric hindrance, favoring coupling with aryl halides over aliphatic substrates .

What storage conditions are recommended to maintain the stability of this boronic ester?

Basic Research Question

- Moisture Control : Store under inert gas (N₂/Ar) at –20°C in sealed, desiccated containers.

- Solvent Compatibility : Dissolve in dry DMSO or THF for long-term storage; avoid protic solvents (e.g., MeOH) to prevent hydrolysis .

How can researchers mitigate competing protodeboronation during cross-coupling reactions?

Advanced Research Question

- Additive Screening : Adding 1–5 mol% of NaI or CsF accelerates transmetalation, reducing boron滞留 time .

- Oxygen Exclusion : Rigorous degassing (freeze-pump-thaw cycles) minimizes oxidative deboronation .

- Substrate Design : Incorporating electron-donating groups on the phenyl ring counterbalances the sulfonyl group’s electron-withdrawing effects .

What role does this compound play in materials science, particularly optoelectronics?

Advanced Research Question

In organic light-emitting diodes (OLEDs) , the boronic ester enables:

- π-Conjugated System Construction : Suzuki couplings build emissive layers with tailored bandgaps (e.g., combining with cyanophenyl or phenoxazine units) .

- Thermally Activated Delayed Fluorescence (TADF) : The sulfonyl group stabilizes charge-transfer states, enhancing electroluminescence efficiency .

How can computational methods aid in predicting the compound’s reactivity and applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.